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molecular formula C10H11NO2 B3326931 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one CAS No. 29707-35-5

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one

Cat. No. B3326931
M. Wt: 177.2 g/mol
InChI Key: XPZFYNGHMRAKQO-UHFFFAOYSA-N
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Patent
US05068334

Procedure details

4.46 g (0.025 mol) of 4-methyl-5,6,7,8-tetrahydro- cumarin-5-one are heated to 180° C. for 3 hours in 150 ml of saturated methanolic ammonia in a stirred autoclave. After cooling, the methanolic ammonia is distilled off using a rotary evaporator and the residue is recrystallised from ethanol using activated charcoal.
Name
4-methyl-5,6,7,8-tetrahydro- cumarin-5-one
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:10](=[O:12])[CH2:9][CH2:8][CH2:7][C:6]=2[O:5][C:4](=O)[CH:3]=1.[NH3:14]>>[CH3:1][C:2]1[C:11]2[C:10](=[O:12])[CH2:9][CH2:8][CH2:7][C:6]=2[NH:14][C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
4-methyl-5,6,7,8-tetrahydro- cumarin-5-one
Quantity
4.46 g
Type
reactant
Smiles
CC1=CC(OC=2CCCC(C12)=O)=O
Name
Quantity
150 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the methanolic ammonia is distilled off
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from ethanol using activated charcoal

Outcomes

Product
Name
Type
Smiles
CC1=CC(NC=2CCCC(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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